Bis(2-methoxyethyl) oxalate
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Overview
Description
Bis(2-methoxyethyl) oxalate is an organic compound with the molecular formula C8H14O6. It is a diester of oxalic acid and 2-methoxyethanol. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methoxyethyl) oxalate can be synthesized through the esterification of oxalic acid with 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) oxalate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to produce oxalic acid and 2-methoxyethanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The compound can be reduced to produce corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxalic acid and 2-methoxyethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols
Scientific Research Applications
Bis(2-methoxyethyl) oxalate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics .
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl) oxalate involves its ability to undergo esterification and transesterification reactions. The compound can act as a donor of the 2-methoxyethyl group in these reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme-catalyzed reactions, the compound may interact with the active site of the enzyme, facilitating the transfer of the 2-methoxyethyl group .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl) ether (Diglyme): Similar in structure but used primarily as a solvent.
Bis(2-ethylhexyl) oxalate: Another oxalate ester with different alkyl groups.
Diethylene glycol dimethyl ether: Similar in structure but with different functional groups .
Uniqueness
Bis(2-methoxyethyl) oxalate is unique due to its specific ester structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a donor of the 2-methoxyethyl group makes it valuable in organic synthesis and industrial applications.
Properties
CAS No. |
36254-34-9 |
---|---|
Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
bis(2-methoxyethyl) oxalate |
InChI |
InChI=1S/C8H14O6/c1-11-3-5-13-7(9)8(10)14-6-4-12-2/h3-6H2,1-2H3 |
InChI Key |
ISNLMIGVVJBVAW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C(=O)OCCOC |
Origin of Product |
United States |
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